molecular formula C13H17NO3 B1325777 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid CAS No. 951888-99-6

5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid

Cat. No.: B1325777
CAS No.: 951888-99-6
M. Wt: 235.28 g/mol
InChI Key: BYOWZVUTTNMZLP-UHFFFAOYSA-N
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Description

5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid is an organic compound with the molecular formula C13H17NO3. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a valeric acid moiety. The presence of the dimethylamino group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Biochemical Analysis

Biochemical Properties

5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as oxidoreductases and transferases, which are involved in various metabolic pathways. The interaction between this compound and these enzymes can lead to the modulation of their activity, either by inhibition or activation. Additionally, this compound can bind to proteins, altering their conformation and affecting their function. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. The binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. Changes in gene expression are also observed, as this compound can interact with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The degradation products may have different biochemical properties, which can affect the overall outcome of experiments. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, such as oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. It is essential to carefully determine the appropriate dosage to achieve the desired effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites with different biochemical properties. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters and organic cation transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also determined by its affinity for specific binding proteins and its ability to diffuse through biological membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound within different subcellular compartments can affect its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid typically involves the reaction of 3-(N,N-Dimethylamino)benzaldehyde with a suitable reagent to introduce the valeric acid moiety. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, followed by oxidation to form the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely.

Chemical Reactions Analysis

Types of Reactions

5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid
  • 3-(N,N-Dimethylamino)phenylboronic acid
  • 4-(Dimethylamino)phenyldiphenylphosphine

Uniqueness

5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-[3-(dimethylamino)phenyl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-14(2)11-6-3-5-10(9-11)12(15)7-4-8-13(16)17/h3,5-6,9H,4,7-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOWZVUTTNMZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257633
Record name 3-(Dimethylamino)-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-99-6
Record name 3-(Dimethylamino)-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethylamino)-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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